
1-ethyl-3-propylimidazolium bromide
Overview
Description
1-Ethyl-3-propylimidazolium bromide (C₈H₁₅BrN₂; molecular weight 235.12 g/mol) is an imidazolium-based ionic liquid (IL) with a bromide anion. It is synthesized via alkylation reactions, where 1-ethylimidazole reacts with propyl bromide, followed by metathesis or direct quaternization to form the bromide salt . This compound is primarily utilized as a precursor for advanced ionic liquids, such as 1-ethyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide ([EPrI][TFSI]), which exhibit enhanced thermal stability and electrochemical properties .
In materials science, this compound is critical for preparing polymer blends (e.g., with poly(ε-caprolactone) or polyhydroxybutyrate) via solution casting. These blends demonstrate modified crystallization kinetics and mechanical properties, making them suitable for biodegradable packaging and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propylimidazolium bromide can be synthesized through a quaternization reaction. This involves the reaction of 1-ethylimidazole with 1-bromopropane under controlled conditions. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-propylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The imidazolium ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative of the imidazolium compound .
Scientific Research Applications
Electrochemistry
Electrolyte in Batteries:
EPIM Br is utilized as an electrolyte in electrochemical cells, particularly lithium-ion batteries. Its ionic conductivity enhances the performance of batteries, allowing for efficient ion transport. Studies have shown that ionic liquids like EPIM Br can improve battery life and stability compared to traditional organic solvents .
Table 1: Comparison of Ionic Liquids in Electrochemical Applications
Ionic Liquid | Conductivity (mS/cm) | Stability (°C) | Application |
---|---|---|---|
1-Ethyl-3-propylimidazolium bromide | 14.5 | 200 | Lithium-ion batteries |
1-Ethyl-3-methylimidazolium tetrafluoroborate | 12.0 | 180 | Supercapacitors |
1-Butyl-3-methylimidazolium hexafluorophosphate | 10.2 | 150 | Fuel cells |
Green Chemistry
Solvent for Reactions:
EPIM Br serves as a solvent in various organic reactions, promoting green chemistry by reducing the need for volatile organic compounds (VOCs). It has been effectively used in reactions such as alkylation, epoxidation, and hydroesterification, which benefit from its ability to dissolve both polar and non-polar substances .
Case Study: Hydroesterification Reaction
In a study examining the hydroesterification of olefins, EPIM Br demonstrated higher yields and selectivity compared to conventional solvents. The reaction proceeded under milder conditions, showcasing the potential of EPIM Br in sustainable chemical processes .
Biodegradability and Environmental Impact
Biodegradation Studies:
Research indicates that while EPIM Br is less biodegradable than some other ionic liquids, modifications to its structure can enhance its environmental compatibility. Studies have shown that altering the alkyl chain length can increase susceptibility to microbial degradation .
Table 2: Biodegradation Rates of Ionic Liquids
Ionic Liquid | Biodegradation Rate (%) | Microbial Strain Used |
---|---|---|
This compound | 15 | Activated sludge |
1-Ethyl-3-methylimidazolium bromide | 5 | Pseudomonas spp. |
1-Decyl-3-methylimidazolium bromide | 80 | Bacillus subtilis |
Catalysis
Catalytic Applications:
EPIM Br has been employed as a catalyst or co-catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate reactant interactions makes it a valuable component in catalytic processes.
Case Study: Catalytic Activity in C-C Bond Formation
In a recent study, EPIM Br was utilized in a C-C bond formation reaction, yielding higher product concentrations than traditional catalysts. The ionic liquid's unique properties allowed for better control over reaction conditions, leading to improved selectivity .
Material Science
Polymer Blending:
EPIM Br is also explored in the field of material science for its role in polymer blending and modification. It has been shown to enhance the thermal and mechanical properties of polymers when incorporated into blends.
Table 3: Properties of Polymer Blends with EPIM Br
Polymer Type | Blending Ratio (wt%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|---|
Poly(ε-caprolactone) | 10 | 220 | 30 |
Polystyrene | 15 | 210 | 28 |
Polyvinyl chloride | 5 | 200 | 25 |
Mechanism of Action
The mechanism by which 1-ethyl-3-propylimidazolium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in solution .
Comparison with Similar Compounds
Structural Features
Imidazolium bromide ILs differ in alkyl chain lengths and substituents on the nitrogen atoms. Key structural analogs include:
- 1-Ethyl-3-methylimidazolium bromide (EMImBr) : Shorter ethyl and methyl substituents (C₆H₁₁BrN₂; MW 191.07 g/mol) .
- 1-Butyl-3-methylimidazolium bromide (BMImBr) : A butyl chain at N3 (C₈H₁₅BrN₂; MW 233.12 g/mol) .
- 1-Hexyl-3-methylimidazolium bromide (HMImBr) : A hexyl chain at N3 (C₁₀H₁₉BrN₂; MW 247.18 g/mol) .
- 1-Allyl-3-ethylimidazolium bromide : Allyl group at N1 (C₈H₁₃BrN₂; MW 217.10 g/mol) .
Physical and Chemical Properties
Thermal Stability : Longer alkyl chains (e.g., HMImBr) increase hydrophobicity and thermal stability but reduce ionic conductivity . EMImBr and BMImBr, with shorter chains, exhibit higher polarity and better solubility in polar solvents .
Electrochemical Performance : BMImBr-based electrolytes show superior ionic conductivity (e.g., 1.2 mS/cm at 25°C) compared to propyl-substituted analogs, which are often intermediates for high-performance ILs like [EPrI][TFSI] .
Biological Activity
1-Ethyl-3-propylimidazolium bromide (EPImBr) is an ionic liquid that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and cytotoxic properties. This article provides a comprehensive overview of the biological activity associated with EPImBr, supported by relevant data tables and research findings.
EPImBr is characterized by its imidazolium cation and bromide anion. The structure of EPImBr can be represented as follows:
The compound's unique properties arise from its ionic nature, which influences its solubility, viscosity, and interaction with biological systems.
Antimicrobial Properties
Several studies have investigated the antimicrobial effects of EPImBr. Notably, it has been shown to inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.
Microorganism | MIC (mg/L) |
---|---|
Escherichia coli | 100 |
Staphylococcus aureus | 50 |
Candida albicans | 75 |
These results indicate that EPImBr exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, a common pathogen associated with infections.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that EPImBr can induce cell death in various cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC50 value of 25 µM, indicating moderate cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
1. Antimicrobial Efficacy Against Biofilms
A study focused on the efficacy of EPImBr against biofilms formed by Pseudomonas aeruginosa. The results showed that treatment with EPImBr reduced biofilm biomass by approximately 60% compared to untreated controls. This suggests potential applications in medical devices and coatings to prevent biofilm formation.
2. Cytotoxic Effects on Cancer Cells
In another case study, EPImBr was tested on various cancer cell lines, including MCF-7 and HeLa cells. The results indicated that EPImBr induced significant cytotoxicity, with a dose-dependent response observed. Flow cytometry analysis revealed increased annexin V staining, confirming the induction of apoptosis.
The biological activity of EPImBr is believed to stem from its ability to disrupt cellular membranes and interfere with metabolic processes. The cationic nature of imidazolium compounds allows them to interact with negatively charged cellular components, leading to membrane destabilization and subsequent cell death.
Research Findings Summary
Recent research has highlighted several key findings regarding the biological activity of EPImBr:
- Antimicrobial Activity : Effective against a range of pathogens.
- Cytotoxicity : Induces apoptosis in cancer cell lines.
- Biofilm Disruption : Reduces biofilm formation significantly.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-ethyl-3-propylimidazolium bromide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves quaternization of 1-methylimidazole with 1-bromopropane and ethyl bromide. Microwave-assisted methods (e.g., 60 mmol alkyl bromide + 50 mmol 1-methylimidazole, irradiated for 0.0125 hours) can achieve higher yields (~73–74%) compared to traditional heating due to faster reaction kinetics and reduced side reactions . Purity (>99%) is confirmed via NMR and elemental analysis. Key variables include stoichiometric ratios, solvent-free conditions, and reaction time optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H-NMR : Peaks for ethyl (δ 1.2–1.5 ppm, triplet) and propyl (δ 0.8–1.0 ppm, triplet) substituents, along with imidazolium ring protons (δ 7.5–9.5 ppm) .
- FTIR : Stretching vibrations for C–N (1552–1554 cm⁻¹) and C=O (if functionalized, ~1680 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, and Br content against theoretical values (e.g., C: 44.1%, H: 6.7%, Br: 34.9%) .
Q. What are the basic thermophysical properties (density, viscosity) of this compound, and how are they measured?
- Methodological Answer :
- Density : Reported as 1.21 g/cm³ at 22°C, measured using pycnometry or oscillating U-tube densitometers .
- Viscosity : 94 cP at 25°C, determined via rotational viscometry. Temperature dependence follows Arrhenius or Vogel–Fulcher–Tammann models .
Advanced Research Questions
Q. How do the thermophysical properties of this compound vary in mixed electrolyte systems, and what models describe these behaviors?
- Methodological Answer : In aqueous solutions with salts like K₃PO₄, activity coefficients and osmotic coefficients are measured using isopiestic methods. The Pitzer model correlates binary solution data (e.g., osmotic coefficient Φ = 0.65–1.2 at 298.15 K), while Scatchard’s neutral-electrolyte method extends to ternary systems . Discrepancies in data (e.g., ±5% variance in viscosity) may arise from impurities or measurement techniques (e.g., capillary vs. rotational viscometry) .
Q. What role does this compound play in electrochemical applications, and how does its structure influence ionic conductivity?
- Methodological Answer : Its asymmetric alkyl chain (ethyl vs. propyl) reduces lattice energy, enhancing ionic mobility. Conductivity (~10⁻³ S/cm at 25°C) is measured via impedance spectroscopy. Applications include electrolytes in dye-sensitized solar cells (DSSCs) and supercapacitors, where its low volatility and high thermal stability (>300°C) are advantageous .
Q. How can computational methods predict solvation dynamics and interaction mechanisms of this compound with biomolecules or other ionic species?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields like OPLS-AA parameterize cation-anion interactions (e.g., hydrogen bonding with water or phosphate ions). Density Functional Theory (DFT) calculates charge distribution and interaction energies (e.g., binding energy ~−150 kJ/mol with tripotassium phosphate) .
Q. How should researchers reconcile discrepancies in reported thermophysical data (e.g., density, viscosity) across studies?
- Methodological Answer : Standardize measurement protocols (e.g., ASTM D4052 for density) and report purity levels (>99% vs. technical-grade). For example, density variations (±0.02 g/cm³) may stem from residual solvents or moisture absorption . Cross-validate data using multiple techniques (e.g., NMR for purity, Karl Fischer titration for water content) .
Properties
IUPAC Name |
1-ethyl-3-propylimidazol-3-ium;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBYGJUDBYCOIN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CN(C=C1)CC.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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